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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-(difluoromethyl)-thiophene is a halogenated and fluorinated heterocyclic
compound of significant interest in medicinal chemistry and materials science. Its unique
substitution pattern, featuring a bromine atom and a difluoromethyl group on a thiophene core,
provides a versatile scaffold for the synthesis of complex molecular architectures. The bromine
atom serves as a key functional handle for various cross-coupling reactions, enabling the
introduction of diverse substituents. The difluoromethyl group, a bioisostere for hydroxyl or thiol
groups, can modulate physicochemical properties such as lipophilicity, metabolic stability, and
binding interactions, making it a valuable moiety in drug design. This document provides a
comprehensive overview of the known physical, chemical, and spectroscopic properties of 4-
Bromo-2-(difluoromethyl)-thiophene, along with detailed experimental protocols and safety
information.

Physical and Chemical Properties

4-Bromo-2-(difluoromethyl)-thiophene is typically encountered as a substance for research
and development purposes.[1] Its core structure consists of a five-membered thiophene ring
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substituted at the C4 position with a bromine atom and at the C2 position with a difluoromethyl

group.

Table 1: Physical and Chemical Property Summary

Property Value Source

CAS Number 627526-93-6 [2][3][4]

Molecular Formula CsHs3Brr2S [2][3][4]

Molecular Weight 213.04 g/mol [4115]
4-bromo-2-

IUPAC Name ) ) [3]
(difluoromethyl)thiophene

Density ~1.7 g/mL (Predicted) [2]

N ) ~207.1 °C at 760 mmHg

Boiling Point , (2]
(Predicted)

Melting Point 16.30 °C (Predicted) [2]

SMILES C1=C(SC=C1Br)C(F)F [3]
INChI=1S/C5H3BrF2S/c6-3-1-

InChl [3]
4(5(7)8)9-2-3/h1-2,5H
295% - 98% (Typical, b

Purity (Typ Y [1][5]

HPLC)

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 4-

Bromo-2-(difluoromethyl)-thiophene. While a comprehensive public database of its spectra

IS limited, expected characteristics can be inferred from the analysis of similar thiophene

derivatives.[6][7][8]

Table 2: Predicted Spectroscopic Characteristics
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Technique Expected Observations

Two distinct signals in the aromatic region (o

7.0-8.0 ppm) corresponding to the two protons
1H NMR on the thiophene ring. A triplet in the region of o

6.5-7.5 ppm for the proton of the CHF2 group

due to coupling with the two fluorine atoms.

Five distinct carbon signals are expected. The

carbon bearing the difluoromethyl group will
13C NMR appear as a triplet due to C-F coupling. The

carbon attached to the bromine will also be

identifiable.

A doublet corresponding to the two equivalent
1°F NMR fluorine atoms of the CHF2 group, coupled to the

adjacent proton.

C-H stretching (aromatic) ~3100 cm~1. C=C
stretching (ring) in the 1400-1600 cm~! region.
[9] C-Br stretching typically below 600 cm™1.
FT-IR (cm™1) Strong C-F stretching bands are expected in the
1000-1200 cm~1 region. C-S stretching modes

are typically observed between 600-850 cm~1.

[8]

The molecular ion peak [M]* would show a
M s (MS) characteristic isotopic pattern for a compound
ass Spec.
P containing one bromine atom (*°Br and 8Br in

~1:1 ratio), appearing at m/z 212 and 214.

Synthesis and Reactivity

The synthesis of 4-Bromo-2-(difluoromethyl)-thiophene is not widely detailed in public
literature, but a logical synthetic pathway can be proposed based on established organofluorine
and heterocyclic chemistry principles. A plausible approach involves the difluoromethylation of
a suitable thiophene precursor followed by selective bromination.
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Proposed Synthesis of 4-Bromo-2-(difluoromethyl)-thiophene

Starting Material Reagent 1

[Thiophene-2-carba|dehyde) [DAST or Deoxo-FIuor®]

Fluorination

ermedia’te Reagent 2

(2—(Difluoromethyl)—thiophene) [N—Bromosuccinimide (NBS)] (DMF or THF (Solvent)]

Bromination

Final F?roduc't,-”"

4-Bromo-2-(difluoromethyl)-thiophene

Click to download full resolution via product page
Caption: A proposed two-step synthesis pathway for the target compound.

The reactivity of this molecule is dominated by two key features: the C-Br bond and the
electron-withdrawing nature of the difluoromethyl group. The bromine at the C4 position is
susceptible to replacement via transition-metal-catalyzed cross-coupling reactions (e.g.,
Suzuki, Stille, Heck), making it an excellent point for diversification. The thiophene ring itself
can undergo further electrophilic substitution, although the substitution pattern is influenced by
the existing groups.
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Key Reactivity and Logical Relationships

4-Bromo-2-(difluoromethyl)-thiophene

Suzuki Coupling Stille Coupling Sonogashira Coupling Buchwald-Hartwig Metal-Halogen Exchange
(Aryl, Heteroaryl) (Organotin) (Alkynes) (Amines, Alcohols) (e.g., with n-BuLi)

Product Scaffolds

(Biarlehiophenes) (Alkynyl Thiophenes) (AminoThiophenes) (Further FunctionalizedThiophenes)

Click to download full resolution via product page

Caption: Reactivity map showing transformations at the C-Br bond.

Experimental Protocols
Proposed Synthesis Protocol (Hypothetical)

This protocol is a representative procedure based on common organic synthesis methods for
analogous compounds.[10] It has not been experimentally validated for this specific molecule
and should be adapted and optimized under appropriate laboratory conditions by qualified
personnel.

e Step 1: Synthesis of 2-(Difluoromethyl)-thiophene

o To a stirred, cooled (0 °C) solution of thiophene-2-carbaldehyde (1.0 eq) in anhydrous
dichloromethane (DCM, ~0.5 M) under an inert atmosphere (N2 or Argon), slowly add
diethylaminosulfur trifluoride (DAST, 1.2 eq).

o Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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o Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS).

o Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous
solution of sodium bicarbonate (NaHCO3) at 0 °C.

o Separate the organic layer, and extract the aqueous layer with DCM (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0ea.), filter, and concentrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to yield 2-
(difluoromethyl)-thiophene.

Step 2: Bromination to 4-Bromo-2-(difluoromethyl)-thiophene

o Dissolve the 2-(difluoromethyl)-thiophene (1.0 eq) from Step 1 in a suitable solvent such
as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (~0.4 M) in a flask protected
from light.

o Cool the solution to O °C.

o Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, maintaining the
temperature below 5 °C.

o Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for
an additional 2-4 hours.

o Monitor the reaction by TLC or GC-MS.

o Once the starting material is consumed, pour the reaction mixture into water and extract
with diethyl ether or ethyl acetate (3x).

o Combine the organic extracts, wash sequentially with saturated aqueous sodium
thiosulfate, water, and brine.

o Dry the organic layer over anhydrous Na=SOa, filter, and concentrate in vacuo.
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o Purify the resulting crude material via flash column chromatography (e.g., using a
hexane/ethyl acetate gradient) to afford the final product, 4-Bromo-2-(difluoromethyl)-
thiophene.

Analytical Workflow

The identity and purity of the synthesized compound should be confirmed through a standard
analytical workflow.

Post-Synthesis Analytical Workflow

Crude Product
from Synthesis Work-up

A

Purification
(Flash Column Chromatography)

A

Purity Assessment
(HPLC / GC-MS)

Structural Confirmation

High-Resolution
1 13 19
(H NMR] [ © NMR) [ F NMR) Mass Spectrometry (HRMS)]

Pure, Characterized Product
(>95% Purity)

Click to download full resolution via product page

Caption: A standard workflow for purification and characterization.

Safety and Handling
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Detailed safety information for this specific compound is not extensively published. However,
based on analogous structures (e.g., brominated and fluorinated organic compounds),
appropriate precautions must be taken.[11][12]

o Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause
serious eye irritation.[11] May cause respiratory irritation. Handle in accordance with good
industrial hygiene and safety procedures.[11]

o Precautionary Measures:

o

Use only in a well-ventilated area, preferably within a chemical fume hood.

[e]

Wear appropriate personal protective equipment (PPE), including chemical-resistant
gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

[e]

Avoid breathing fumes, vapors, or dust.

o

Keep away from heat, sparks, and open flames.

Store in a cool, dry, well-ventilated place in a tightly sealed container.

[¢]

o

Incompatible materials include strong oxidizing agents and strong bases.[12]

Conclusion

4-Bromo-2-(difluoromethyl)-thiophene is a valuable and versatile chemical building block for
research and development in the pharmaceutical and materials science sectors. Its well-
defined reactive site at the C-Br bond allows for predictable and efficient molecular elaboration,
while the difluoromethyl group offers a powerful tool for fine-tuning molecular properties. The
information and protocols provided in this guide serve as a foundational resource for scientists
working with this compound, enabling its effective utilization in the synthesis of novel and
functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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